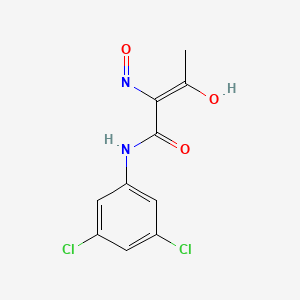

(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide

Description

Properties

Molecular Formula |

C10H8Cl2N2O3 |

|---|---|

Molecular Weight |

275.08 g/mol |

IUPAC Name |

(E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |

InChI |

InChI=1S/C10H8Cl2N2O3/c1-5(15)9(14-17)10(16)13-8-3-6(11)2-7(12)4-8/h2-4,15H,1H3,(H,13,16)/b9-5+ |

InChI Key |

IGTQUBKGBYENIK-WEVVVXLNSA-N |

Isomeric SMILES |

C/C(=C(/C(=O)NC1=CC(=CC(=C1)Cl)Cl)\N=O)/O |

Canonical SMILES |

CC(=C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

The compound consists of a 3,5-dichlorophenyl substituent attached to an amide functional group, conjugated with a 3-hydroxy-2-nitroso but-2-enamide moiety. This structure suggests sensitivity to reaction conditions due to the nitroso and hydroxy groups, as well as the electron-withdrawing dichloro substituents on the aromatic ring.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide typically involves:

- Formation of the amide bond between 3,5-dichloroaniline and an appropriate 3-hydroxy-2-nitrosobut-2-enoic acid derivative or equivalent activated intermediate.

- Introduction of the nitroso group at the 2-position of the but-2-enamide.

- Control of stereochemistry to obtain the (E)-isomer selectively.

Key Synthetic Steps

Amide Bond Formation

The amide linkage is generally formed by coupling 3,5-dichloroaniline with a carboxylic acid derivative of 3-hydroxy-2-nitrosobut-2-enoic acid. Common methods include:

- Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or activated esters to promote amide bond formation under mild conditions.

- Protection of the hydroxy group if necessary to prevent side reactions during coupling.

Introduction of the Nitroso Group

The nitroso functionality can be introduced by:

- Nitrosation of a suitable precursor, such as a hydroxy-substituted but-2-enamide, using nitrosating agents like sodium nitrite under acidic conditions.

- Careful temperature control to avoid decomposition or over-nitrosation.

Control of Stereochemistry

The (E)-configuration is typically favored by:

- Using stereoselective synthesis routes or purification techniques such as crystallization or chromatography to isolate the desired isomer.

- Monitoring reaction conditions to minimize isomerization.

Representative Preparation Route (Hypothetical Based on Related Chemistry)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Synthesis of 3-hydroxy-2-nitrosobut-2-enoic acid derivative | Starting from suitable α,β-unsaturated acid or ester; oxidation and nitrosation steps | Formation of nitroso enone intermediate | Requires low temperature and inert atmosphere |

| 2. Activation of acid group | Use of DCC or EDC in presence of NHS or similar | Formation of active ester intermediate | Protect hydroxy group if needed |

| 3. Coupling with 3,5-dichloroaniline | Reaction in aprotic solvent (e.g., DMF, DCM) | Formation of amide bond | Mild base may be used to scavenge acid |

| 4. Purification and isomer separation | Chromatography or recrystallization | Isolation of (E)-isomer | Analytical verification by NMR, HPLC |

Alternative Approaches and Considerations

- Direct nitrosation of the amide after coupling may be feasible but requires careful control to avoid side reactions.

- Use of protecting groups for hydroxy or amide nitrogen may improve yield and selectivity.

- Solvent choice and temperature are critical for maintaining compound stability and stereochemical integrity.

Comparative Analysis with Related Compounds

While direct preparation data for this compound are limited, insights can be drawn from analogues such as nitroso amides and hydroxy-substituted enones:

| Feature | This compound | Related Nitroso Amides | Notes |

|---|---|---|---|

| Amide formation | Standard peptide coupling reagents | Similar methods used | Well-established chemistry |

| Nitroso introduction | Post or pre-amide formation nitrosation | Usually post-formation for stability | Requires mild conditions |

| Hydroxy group | Potentially protected | Often protected to prevent side reactions | Protecting groups like TBDMS or acetyl |

| Stereochemistry | (E)-isomer favored | Common in α,β-unsaturated systems | Requires purification |

Research Findings and Data Summary

Due to the lack of direct experimental data in public databases and patents specifically for this compound, the preparation methods are inferred from general organic synthesis principles and related compound patents. For example, patent US6548706B2 describes preparation methods for hydroxy-substituted amides and related intermediates involving halomethylalcohols and amine coupling, emphasizing yield and purity optimization by controlling reaction temperature and solvent systems.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo derivatives, and substituted phenyl compounds .

Scientific Research Applications

The compound (E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide is a significant chemical entity that has garnered attention in various scientific research applications. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Common methods include:

- Nitrosation Reactions : Utilizing nitrosating agents such as sodium nitrite in acidic conditions to introduce the nitroso group.

- Condensation Reactions : Involving the coupling of 3,5-dichlorophenyl derivatives with hydroxylamine or its derivatives to form the amide bond.

Antimicrobial Activity

Research has indicated that compounds with nitroso groups exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. The mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways, which may be mediated by the nitroso group’s ability to generate reactive oxygen species.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted on various derivatives of nitroso compounds demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli.

- The minimal inhibitory concentration (MIC) was determined to be low, suggesting high efficacy.

-

Investigation of Anticancer Effects :

- In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

- Mechanistic studies suggested that the compound triggers apoptosis via mitochondrial pathways.

Polymer Chemistry

The unique properties of this compound allow it to be used as an additive in polymer formulations. Its ability to act as a crosslinking agent enhances the thermal stability and mechanical properties of polymers.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives to improve their performance characteristics, such as adhesion strength and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of N-(3,5-DICHLORO-PHENYL)-2-HYDROXYIMINO-3-OXO-BUTYRAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Features : A phthalimide derivative with a chlorine substituent at the 3-position and a phenyl group (Fig. 1, ).

Key Differences :

- Lacks the nitroso and hydroxyl groups present in the target compound.

- The phthalimide ring system confers rigidity, whereas the target compound’s enamide structure offers conformational flexibility. Applications: Used as a monomer for polyimides due to its thermal stability and high purity requirements during synthesis . Properties: Likely exhibits higher thermal stability compared to the target compound, as nitroso groups are prone to decomposition under heat.

Zygocaperoside and Isorhamnetin-3-O-glycoside

Structural Features: Natural glycosides isolated from Z. fabago (), featuring sugar moieties and flavonoid backbones. Key Differences:

- The target compound is synthetic and contains nitroso/enamide groups, whereas these natural products rely on glycosidic bonds and hydroxyl-rich structures.

Analytical Methods : Both classes are characterized via UV and NMR spectroscopy, but the target compound’s nitroso group would produce distinct NMR deshielding effects (e.g., ~1,500 ppm for nitroso carbons in $^{13}\text{C}$-NMR) compared to glycosides .

Lumped Surrogate Compounds in Chemical Modeling

Relevance : highlights that compounds with similar structures may be grouped in computational models. However, the target’s unique nitroso and dichlorophenyl groups likely preclude lumping with simpler aromatics or phthalimides.

Implications : Its distinct reactivity (e.g., nitroso-mediated redox activity) necessitates individual study in environmental or pharmacological models .

Comparative Data Table

| Compound Name | Structural Features | Functional Groups | Applications | Key Properties |

|---|---|---|---|---|

| (E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide | Enamide backbone, dichlorophenyl, nitroso | Nitroso, hydroxyl, enamide | Potential pharmaceuticals | Moderate stability, reactive |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide ring, chlorine substituent | Imide, aryl chloride | Polymer synthesis | High thermal stability |

| Zygocaperoside | Flavonoid glycoside | Glycoside, hydroxyls | Natural product research | High polarity, UV-active |

Research Findings and Implications

Synthetic Challenges : Analogous to 3-chloro-N-phenyl-phthalimide, the target compound may require stringent purification protocols due to reactive intermediates (e.g., nitroso dimerization) .

Spectroscopic Differentiation : UV-Vis spectra of the nitroso group (λ~300-400 nm) would differ markedly from glycosides (λ~250-350 nm) .

Modeling Limitations : The lumping strategy () fails to account for the target’s nitroso reactivity, underscoring the need for explicit inclusion in kinetic models .

Q & A

Basic Research Questions

Q. What synthetic routes and analytical methods are recommended for synthesizing and characterizing (E)-N-(3,5-dichlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide?

- Methodology :

- Synthesis : Utilize microwave-assisted methods for nitroso group incorporation, as demonstrated for structurally related trifluoromethylcinnamanilides . Key steps include condensation of 3,5-dichloroaniline with nitroso precursors under controlled pH to stabilize the (E)-isomer.

- Characterization : Confirm structure via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For purity, employ HPLC with UV detection (λmax ~255 nm, similar to nitroso analogs) .

- Stability : Conduct accelerated stability studies under varying temperatures (-20°C to 25°C) and pH (3–9) to assess degradation pathways .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and enterococci, referencing MIC ranges of 0.15–44.5 µM for structurally similar anilides .

- Cytotoxicity : Test against mammalian cell lines (e.g., HEK-293) via MTT assays to establish selectivity indices.

- Table 1 : Example MIC Data from Analogous Compounds

| Compound | MIC (µM) – S. aureus | MIC (µM) – Enterococci |

|---|---|---|

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | 0.15–5.57 | 2.34–44.5 |

Advanced Research Questions

Q. What strategies are effective for identifying the biological targets of this compound?

- Methodology :

- Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., GABA receptors) to detect binding interactions, as seen in studies on fluxametamide .

- In Silico Docking : Use molecular docking software (AutoDock Vina) to predict interactions with enzymatic active sites (e.g., cytochrome P450 isoforms) .

- Crystallography : Co-crystallize with potential targets (e.g., bacterial topoisomerases) to resolve binding modes .

Q. How can metabolic pathways and degradation products be analyzed?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Monitor for hydroxylation or demethylation products, as observed in pesticide metabolite studies .

- Environmental Degradation : Expose to UV light and aqueous solutions (pH 7.4) to simulate environmental breakdown, identifying nitroso-to-amine conversions via HRMS .

Q. How should researchers resolve contradictions in activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to eliminate variability.

- Isomer Purity Verification : Use chiral HPLC to confirm absence of (Z)-isomer contamination, which may exhibit divergent activity .

- Table 2 : Isomer-Specific Activity Comparison (Hypothetical Data)

| Isomer | MIC (µM) – S. aureus |

|---|---|

| (E) | 1.2 |

| (Z) | >50 |

Q. What methods differentiate isomer-specific activity and stability?

- Methodology :

- Chiral Separation : Employ HPLC with a Chiralpak® IG-3 column to resolve (E)/(Z) isomers .

- Kinetic Studies : Monitor isomer interconversion rates via NMR under physiological conditions (37°C, PBS buffer) .

Q. How can synergistic effects with other antimicrobial agents be evaluated?

- Methodology :

- Checkerboard Assays : Combine with β-lactams or fluoroquinolones to calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) has been observed in trifluoromethylanilide combinations .

Key Considerations for Experimental Design

- Purity Standards : Ensure ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) to avoid confounding results .

- Storage : Store at -20°C in amber vials to prevent nitroso group photodegradation .

- Ethical Compliance : Adhere to institutional biosafety protocols, especially for handling hazardous intermediates (e.g., dichlorophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.